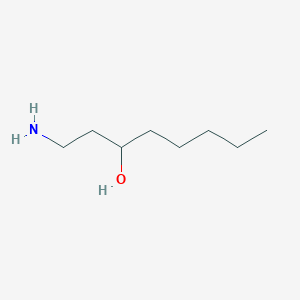
1-Aminooctan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Aminooctan-3-ol is an organic compound with the molecular formula C8H19NO It is a derivative of octanol, featuring both an amino group (-NH2) and a hydroxyl group (-OH) on its carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Aminooctan-3-ol can be synthesized through several methods. One common approach involves the reduction of 1-nitrooctan-3-ol using hydrogen gas in the presence of a palladium catalyst. Another method includes the reaction of 1-octene with hydroxylamine, followed by reduction with sodium borohydride.
Industrial Production Methods: In industrial settings, this compound is typically produced through catalytic hydrogenation of 1-nitrooctan-3-ol. This process involves the use of high-pressure hydrogen gas and a palladium or platinum catalyst to achieve the desired reduction.
Chemical Reactions Analysis
Types of Reactions: 1-Aminooctan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 1-aminooctan-3-one or 1-aminooctanal.
Reduction: Formation of 1-aminooctane.
Substitution: Formation of 1-chlorooctan-3-ol or 1-bromooctan-3-ol.
Scientific Research Applications
1-Aminooctan-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor in pharmaceutical synthesis.
Industry: It is used in the production of surfactants, emulsifiers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Aminooctan-3-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biological molecules, while the hydroxyl group can participate in oxidation-reduction reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
1-Octanol: Lacks the amino group, making it less reactive in certain chemical reactions.
1-Aminooctane: Lacks the hydroxyl group, limiting its ability to participate in oxidation-reduction reactions.
1-Aminooctan-2-ol: Similar structure but with the hydroxyl group on a different carbon, leading to different chemical properties.
Uniqueness: 1-Aminooctan-3-ol is unique due to the presence of both an amino group and a hydroxyl group on the same carbon chain. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications.
Properties
Molecular Formula |
C8H19NO |
|---|---|
Molecular Weight |
145.24 g/mol |
IUPAC Name |
1-aminooctan-3-ol |
InChI |
InChI=1S/C8H19NO/c1-2-3-4-5-8(10)6-7-9/h8,10H,2-7,9H2,1H3 |
InChI Key |
PYACXHRKEWIWIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CCN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-[2-(2-fluoro-4-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13159299.png)
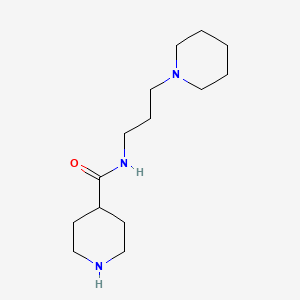
![5-[(Propan-2-yl)carbamoyl]pyridine-2-carboxylic acid](/img/structure/B13159311.png)
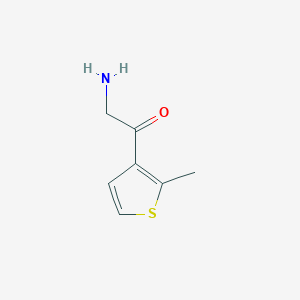
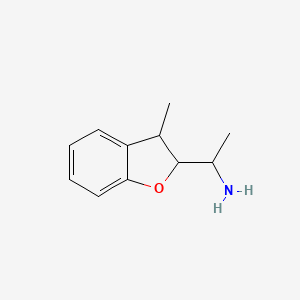
![1-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B13159348.png)

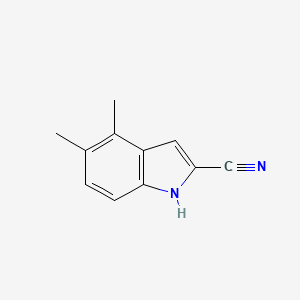
![3-[(Cyclopropylmethyl)amino]-1lambda6-thietane-1,1-dione](/img/structure/B13159357.png)
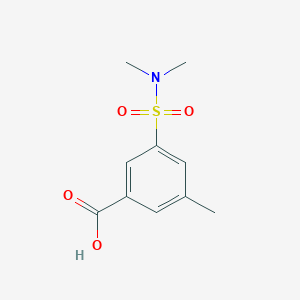

![6-[1-(Aminomethyl)cyclopropyl]-1,4-dioxepan-6-ol](/img/structure/B13159382.png)
![tert-Butyl 5-[ethyl(methyl)amino]piperidine-3-carboxylate](/img/structure/B13159389.png)
